
Pnri-299
Übersicht
Beschreibung
PNRI-299 ist ein selektiver Inhibitor der Aktivatorprotein 1 (AP-1) Transkription. Aktivatorprotein 1 ist ein Transkriptionsfaktor, der die Genexpression als Reaktion auf verschiedene Reize reguliert und zelluläre Prozesse wie Differenzierung, Proliferation und Apoptose steuert. This compound inhibiert speziell die AP-1-Transkription, ohne andere Transkriptionsfaktoren wie den Kernfaktor Kappa B (NF-κB) oder Thioredoxin zu beeinflussen .
Präparationsmethoden
Die Synthese von this compound beinhaltet einen chemogenomischen Ansatz, bei dem eine bicyclische Vorlage verwendet wird, die als β-Strang fungiert, ein Motiv, das in redox-sensitiven Proteinen häufig vorkommt. Die Vorlage enthält eine Enedion-Einheit, um den entscheidenden Cysteinrest im aktiven Zentrum von Redoxproteinen einzufangen. Variationen in der Vorlage werden durch Hinzufügen verschiedener Aminosäureseitenketten unter Verwendung eines kombinatorischen Bibliotheksansatzes eingeführt .
Vorbereitungsmethoden
The synthesis of PNRI-299 involves a chemogenomic approach, utilizing a bicyclic template designed to act as a β-strand, a motif common in redox-sensitive proteins. The template incorporates an enedione moiety to trap the crucial cysteine residue in the active site of redox proteins. Variations in the template are introduced by adding different amino acid side-chains using a combinatorial library approach .
Analyse Chemischer Reaktionen
PNRI-299 durchläuft spezifische Reaktionen mit Redox-Nukleophilen, insbesondere Cysteinresten in den aktiven Zentren von Redoxproteinen. Es interagiert mit dem Redox-Nukleophil Cystein-65, was zur Interpretation von Struktur-Aktivitäts-Beziehungen beiträgt. Die Verbindung wirkt sich auch bei hohen Konzentrationen nicht auf die NF-κB-Transkription oder Thioredoxin aus .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Asthma
Mechanism of Action:
PNRI-299 selectively inhibits the transcription factor AP-1 without affecting NF-κB or thioredoxin pathways. This selectivity is significant because it allows for targeted therapeutic interventions in conditions characterized by excessive AP-1 activity, such as asthma.
Case Studies:
In a mouse model of asthma, treatment with this compound resulted in:
- Reduced airway eosinophil infiltration: This is critical as eosinophils are key contributors to asthma pathology.
- Decreased mucus hypersecretion and edema: These effects contribute to improved airway function and reduced respiratory distress.
- Lowered IL-4 levels: IL-4 is an important cytokine involved in the allergic response, and its reduction indicates a potential for therapeutic intervention in allergic inflammation .
Cancer Research
Potential Role in Cancer Therapy:
this compound has shown promise as a therapeutic agent in cancer research due to its ability to inhibit Ref-1, which is implicated in the survival and proliferation of cancer cells.
Case Studies:
Research indicates that:
- This compound can inhibit growth in various cancer cell lines by targeting pathways regulated by Ref-1.
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential use as an adjunct therapy in cancer treatment .
Inflammatory Diseases
Role in Inflammatory Response:
this compound has been evaluated for its effects on inflammation beyond asthma. Its inhibition of AP-1 has implications for other inflammatory conditions.
Research Findings:
Studies have shown that:
- This compound does not significantly alter the inflammatory response induced by ischemia/reperfusion injury, indicating that while it may be effective in specific models like asthma, its efficacy may vary across different inflammatory contexts .
Summary of Applications
The following table summarizes the applications of this compound across various fields:
Wirkmechanismus
PNRI-299 exerts its effects by selectively inhibiting AP-1 transcription. It specifically reacts with redox effector factor 1 (Ref-1) to inhibit AP-1 transcription and overexpress its molecular target. The compound interacts with the redox nucleophile cysteine-65, which helps explain its structure-activity relationship. Ref-1 attenuates the inhibitory effect of this compound on AP-1 transcription .
Vergleich Mit ähnlichen Verbindungen
PNRI-299 ist einzigartig in seiner selektiven Hemmung der AP-1-Transkription, ohne andere Transkriptionsfaktoren wie NF-κB oder Thioredoxin zu beeinflussen. Ähnliche Verbindungen umfassen andere selektive Inhibitoren der AP-1-Transkription, aber this compound zeichnet sich durch seine spezifische Interaktion mit Ref-1 und seine signifikanten Auswirkungen auf die Reduktion der Atemwegsentzündung in Asthmamodellen aus .
Ähnliche Verbindungen::- NDMC101: Ein potenter Inhibitor der Osteoklastogenese.
- CHF5407: Ein muskarinischer M3-Rezeptor-Antagonist .
Die selektive Hemmung der AP-1-Transkription durch this compound und seine signifikanten Auswirkungen auf die Reduktion der Atemwegsentzündung machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung in der Immunologie und den Atemwegserkrankungen.
Biologische Aktivität
PNRI-299, chemically known as N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide, has garnered attention in various biological studies due to its role as an inhibitor of the transcription factor AP-1 (Activator Protein 1). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in different biological models, and relevant case studies.
This compound functions primarily by inhibiting AP-1 activity. AP-1 is a crucial transcription factor involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By blocking AP-1's transcriptional activity, this compound can modulate several downstream signaling pathways.
Key Findings:
- Inhibition of AP-1 : this compound has been shown to react specifically with Ref-1 (reduction/oxidation factor), inhibiting its ability to activate AP-1-dependent transcriptional pathways .
- Impact on Inflammatory Responses : Studies indicate that this compound does not significantly alter inflammatory responses in certain models of injury, such as intestinal ischemia-reperfusion (I/R) injury. The compound exhibited minimal effects on vascular permeability and cytokine levels in these contexts .
1. Asthma Model
In a mouse model of asthma, this compound was tested for its efficacy in reducing airway inflammation. The results indicated that treatment with this compound led to a significant reduction in airway swelling and inflammatory cell infiltration compared to controls, suggesting its potential utility in managing asthma symptoms .
2. Ischemia-Reperfusion Injury
In the context of I/R injury, this compound was evaluated for its protective effects against tissue damage. Despite its role as an AP-1 inhibitor, this compound did not significantly impact the inflammatory changes or lethality associated with I/R injury. This indicates that while it may inhibit AP-1 activity, other pathways may compensate for this inhibition during acute inflammatory responses .
Data Tables
The following table summarizes the effects of this compound across different biological models:
Case Study 1: Asthma Management
In a controlled study involving asthmatic mice treated with this compound, researchers observed a marked decrease in eosinophilic infiltration and mucus production. This suggests that targeting AP-1 may provide therapeutic benefits in allergic conditions.
Case Study 2: Ischemia-Reperfusion Injury
A separate investigation into the role of this compound during I/R injury revealed that while it inhibited AP-1 activity, it did not confer protective benefits against tissue damage or systemic inflammatory responses typically associated with such injuries. This highlights the complexity of inflammatory pathways and the potential need for combination therapies to achieve desired outcomes.
Eigenschaften
IUPAC Name |
N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJVNPKWQFAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550368-41-7 | |
Record name | PNRI-299 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNRI-299 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.